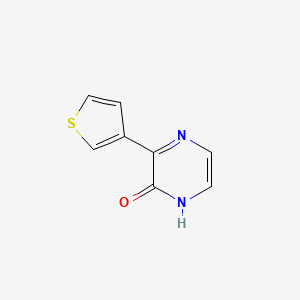
3-(3-Thienyl)pyrazin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Thienyl)pyrazin-2(1H)-one is a heterocyclic compound that features a pyrazine ring fused with a thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Thienyl)pyrazin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-thiophenecarboxylic acid with hydrazine to form the corresponding hydrazide, which is then cyclized to form the pyrazinone ring. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Thienyl)pyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the pyrazinone ring to a pyrazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Pyrazolidine derivatives.
Substitution: Halogenated or aminated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
3-(3-Thienyl)pyrazin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Wirkmechanismus
The mechanism of action of 3-(3-Thienyl)pyrazin-2(1H)-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thieno[3,4-b]pyrazine: A related compound with similar structural features but different electronic properties.
Thienopyridine: Another heterocyclic compound with a thiophene ring fused to a pyridine ring.
Uniqueness
3-(3-Thienyl)pyrazin-2(1H)-one is unique due to its specific fusion of a pyrazine ring with a thiophene ring, which imparts distinct electronic and structural properties. This uniqueness makes it valuable for applications in organic electronics and medicinal chemistry.
Biologische Aktivität
3-(3-Thienyl)pyrazin-2(1H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C8H6N2OS
- Molecular Weight : 178.21 g/mol
- IUPAC Name : 3-(thiophen-3-yl)pyrazin-2(1H)-one
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound exhibits potential as:
- Antioxidant : It has shown the ability to scavenge free radicals, thereby reducing oxidative stress in cells.
- Antimicrobial : Studies indicate effectiveness against a range of bacteria and fungi, suggesting potential use in treating infections.
- Anticancer : Preliminary research indicates that it may inhibit the proliferation of cancer cells through apoptosis induction.
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound based on current research findings:
Antioxidant Activity
In a study evaluating the antioxidant properties of various compounds, this compound demonstrated a high capacity to reduce oxidative damage in cellular models. The compound was tested using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, showing significant scavenging activity compared to standard antioxidants.
Antimicrobial Efficacy
Research focused on the antimicrobial properties revealed that this compound exhibited potent inhibitory effects against several pathogenic strains. The Minimum Inhibitory Concentration (MIC) values indicated effective concentrations that could be utilized in therapeutic settings.
Anticancer Potential
A series of in vitro experiments were conducted to assess the anticancer effects of this compound on human cancer cell lines. The results indicated that the compound significantly inhibited cell growth and induced apoptosis through mitochondrial pathways. Notably, it was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.
Eigenschaften
Molekularformel |
C8H6N2OS |
|---|---|
Molekulargewicht |
178.21 g/mol |
IUPAC-Name |
3-thiophen-3-yl-1H-pyrazin-2-one |
InChI |
InChI=1S/C8H6N2OS/c11-8-7(9-2-3-10-8)6-1-4-12-5-6/h1-5H,(H,10,11) |
InChI-Schlüssel |
GUHJDKGCTZPPSN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC=C1C2=NC=CNC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















